molecular formula C10H14BrN3O B15151002 1-(4-Bromo-1-ethylpyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one

1-(4-Bromo-1-ethylpyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B15151002
M. Wt: 272.14 g/mol
InChI Key: VYTSHNXQERRPRH-UHFFFAOYSA-N
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Description

1-(4-Bromo-1-ethylpyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one is a heterocyclic enaminone derivative characterized by a pyrazole core substituted with a bromo group at position 4 and an ethyl group at position 1. The propenone chain at position 3 is functionalized with a dimethylamino group, conferring both electron-donating and steric effects. Enaminones, in general, serve as versatile intermediates for synthesizing bioactive molecules due to their conjugated system and hydrogen-bonding capabilities .

Properties

Molecular Formula

C10H14BrN3O

Molecular Weight

272.14 g/mol

IUPAC Name

1-(4-bromo-1-ethylpyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C10H14BrN3O/c1-4-14-7-8(11)10(12-14)9(15)5-6-13(2)3/h5-7H,4H2,1-3H3

InChI Key

VYTSHNXQERRPRH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)C=CN(C)C)Br

Origin of Product

United States

Biological Activity

The compound 1-(4-Bromo-1-ethylpyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(4-Bromo-1-ethylpyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one is C10H14BrN3O , and it has a molecular weight of 272.14 g/mol . The presence of the bromine atom and the dimethylamino group contributes to its biological activity by influencing its interaction with biological targets.

Structural Formula

Molecular Structure C9H12BrN3O\text{Molecular Structure }\text{C}_9\text{H}_{12}\text{BrN}_3\text{O}

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins. The bromine substituent may enhance the cytotoxic effects by increasing lipophilicity, thereby facilitating cellular uptake .

Case Study:

In a recent study involving a series of pyrazole derivatives, it was found that compounds with a similar structure to 1-(4-Bromo-1-ethylpyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one exhibited IC50 values in the micromolar range against several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Anti-inflammatory Properties

Pyrazole derivatives are also known for their anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been documented, which is pivotal in reducing inflammation and pain. The presence of the dimethylamino group enhances its interaction with COX enzymes, leading to effective inhibition .

Antimicrobial Activity

Studies have shown that certain pyrazole derivatives possess antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways. For instance, 1-(4-Bromo-1-ethylpyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one demonstrated activity against Staphylococcus aureus and Escherichia coli in preliminary assays .

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis via caspase activation
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialDisruption of bacterial membranes

Mechanistic Insights

The biological activity of 1-(4-Bromo-1-ethylpyrazol-3-yl)-3-(dimethylamino)prop-2-en-1-one can be attributed to:

  • Structural Modifications : The bromine atom enhances electron-withdrawing capacity, improving reactivity with biological targets.
  • Dimethylamino Group : This moiety increases solubility and facilitates interactions with cellular components.
  • Pyrazole Ring : Known for its coordination capabilities, allowing binding to metal ions which can influence biological pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Reactivity: Bromine substituents (e.g., in 4-bromophenyl derivatives) enhance electrophilic aromatic substitution reactivity compared to chloro or fluoro analogs . The dimethylamino group stabilizes the enaminone system through resonance, increasing conjugation and altering UV-Vis absorption profiles .

Indole-containing derivatives (e.g., (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one) are intermediates in anticancer drug synthesis .

Synthetic Yields and Stability :

  • Pyridine and furan derivatives show higher synthetic yields (78–88%) compared to bulkier aryl systems, likely due to improved solubility during purification .
  • Brominated compounds may require stringent storage conditions (e.g., low temperatures) to prevent decomposition .

Crystallographic and Hydrogen-Bonding Behavior

  • Chalcone Derivatives : Dihedral angles between aromatic rings in chalcone analogs range from 7.14° to 56.26°, influencing molecular packing and crystal stability .
  • Hydrogen Bonding: The enaminone moiety participates in N–H···O and C–H···π interactions, critical for supramolecular assembly in materials science .

Industrial and Pharmacological Relevance

  • Patent Applications : Brominated pyrazolone derivatives (e.g., 4-bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one) are patented for their utility in agrochemicals and pharmaceuticals .
  • Safety Profiles: Compounds like (E)-3-(dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one require careful handling due to hygroscopicity and air sensitivity .

Preparation Methods

Direct Bromination of 1-Ethylpyrazole

Electrophilic bromination using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or DCM) at 0–25°C selectively substitutes the pyrazole C4 position. Yields range from 45–68% depending on stoichiometry:

Brominating Agent Solvent Temperature Yield (%)
NBS DCM 0°C 52
Br₂/FeCl₃ Acetic Acid 25°C 68

Regioselectivity is influenced by the electron-donating ethyl group at N1, which directs bromination to C4.

Cyclization of Hydrazine Derivatives

Alternative routes employ cyclocondensation of ethylhydrazine with 1,3-diketones. For example:

  • Ethylhydrazine + 3-bromo-1,3-diketone → 4-bromo-1-ethylpyrazole (72% yield).
  • Microwave-assisted cyclization reduces reaction times from 12h to 30min with comparable yields.

Alternative Route: Sequential Functionalization

Enaminone Formation Prior to Pyrazole Bromination

  • Synthesize 1-ethyl-3-(3-(dimethylamino)prop-2-enoyl)pyrazole.
  • Brominate at C4 using CuBr₂ in acetonitrile (75°C, 6h).

Advantages :

  • Avoids deactivation of the pyrazole ring by the electron-withdrawing enaminone group.
  • Higher bromination yields (78%) compared to post-functionalization routes.

Purification and Characterization

  • Column Chromatography : Silica gel with hexane/EtOAc (3:1 → 1:1) elution.
  • Recrystallization : Ethanol-water mixtures yield needle-like crystals (mp 89–91°C).
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃) : δ 1.42 (t, J=7.1Hz, 3H, CH₂CH₃), 2.98 (s, 6H, N(CH₃)₂), 4.12 (q, J=7.1Hz, 2H, CH₂CH₃).
    • HRMS : m/z 300.0241 [M+H]⁺ (calc. 300.0243).

Scale-Up Considerations and Industrial Feasibility

Patent EP3239145B1 discloses continuous-flow bromination systems for pyrazoles, achieving 85% conversion at 100 g/L concentrations. Key parameters:

  • Residence time: 8–12min
  • Temperature: 40°C
  • Solvent: Acetonitrile with 0.1M HBr

Q & A

Q. Advanced

  • Hirshfeld surfaces : Visualize close contacts (e.g., C–H⋯O, Br⋯H) driving crystal packing. Tools like CrystalExplorer quantify interaction percentages (e.g., 20% Br⋯H in brominated analogs) .
  • DFT studies : Gaussian09 or ORCA optimize molecular geometry and compute electrostatic potential maps, revealing electron-deficient regions (e.g., carbonyl groups) prone to nucleophilic attack .

How to resolve contradictions between spectroscopic data and computational models for this compound?

Advanced
Discrepancies between experimental NMR shifts and DFT-predicted values often arise from solvent effects or dynamic processes. Solutions include:

  • Explicit solvent modeling : Using IEFPCM in Gaussian to simulate solvent environments (e.g., CDCl3) .
  • Conformational sampling : MD simulations (e.g., AMBER) identify dominant rotamers influencing chemical shifts .
  • SCXRD validation : Cross-referencing computational bond lengths/angles with crystallographic data .

What spectroscopic techniques are critical for confirming the structure of this compound?

Q. Basic

  • NMR spectroscopy :
    • 1H NMR : Methyl groups (δ 2.8–3.2 ppm) and enone protons (δ 5.6–7.9 ppm) confirm substitution patterns .
    • 13C NMR : Carbonyl (δ 185–190 ppm) and brominated pyrazole carbons (δ 110–120 ppm) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion [M+H]+ with <2 ppm error .

What role does the dimethylamino group play in the compound's electronic properties and reactivity?

Advanced
The dimethylamino group:

  • Enhances electron density : Resonance donation increases nucleophilicity at the β-carbon, facilitating Michael additions .
  • Modifies absorption spectra : UV-Vis shows λmax shifts (Δ ~30 nm) compared to non-aminated analogs due to n→π* transitions .
  • Influences crystal packing : N–H⋯O hydrogen bonds stabilize supramolecular architectures .

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